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Bis(1H,1H-heptafluorobutyl)ether

Cat. No.: B3042559
CAS No.: 647-91-6
M. Wt: 382.09 g/mol
InChI Key: YLOUSLWKRLJSPV-UHFFFAOYSA-N
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Description

Contextual Significance of Perfluorinated Ethers in Contemporary Chemical Science

Perfluorinated and polyfluorinated ethers, a class of organofluorine compounds featuring an ether linkage, hold a significant position in modern chemical science. Their distinct physical and chemical properties, imparted by the presence of highly electronegative fluorine atoms, render them indispensable in a variety of advanced applications. This class of compounds includes hydrofluoroethers (HFEs), which contain hydrogen atoms and have been developed as more environmentally sustainable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). acs.org

The scientific importance of these ethers stems from a unique combination of characteristics. They typically exhibit high chemical and thermal stability, low surface tension, low viscosity, and non-flammability. labinsights.nl Furthermore, many hydrofluoroethers possess favorable environmental profiles, with zero ozone depletion potential (ODP) and relatively low global warming potential (GWP) compared to their perfluorocarbon (PFC) counterparts. labinsights.nlwisc.edu These properties have driven their adoption in numerous high-technology sectors.

Overview of Research Approaches for Bis(1H,1H-heptafluorobutyl)ether and Analogous Structures

The scientific investigation of this compound and similar hydrofluoroethers involves a multi-faceted approach encompassing synthesis, characterization, and the evaluation of physical and chemical properties. While detailed research findings for this compound itself are not widely documented in public literature, the methodologies applied to analogous HFEs provide a clear framework for its study.

Synthesis: The creation of hydrofluoroethers can be approached through several established synthetic routes. A common method is a variation of the Williamson ether synthesis, which involves the reaction of a fluorinated alcohol with an alkylating agent or the reaction of a non-fluorinated alcohol with a fluoroalkylating agent, typically in the presence of a base. For a symmetrical ether like this compound, a potential route involves the intermolecular dehydration of 1H,1H-heptafluorobutanol. Other methods described for fluorinated ethers include the addition of fluorinated alcohols to epoxides and electrochemical fluorination. labinsights.nl

Characterization and Analysis: Once synthesized, the identity and purity of the target compound are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is fundamental for elucidating the precise molecular structure. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is used to confirm the molecular weight and fragmentation pattern. Fourier-Transform Infrared Spectroscopy (FT-IR) serves to identify characteristic functional groups, notably the C-O-C ether linkage and C-F bonds.

Property Evaluation: A significant focus of HFE research is the detailed measurement of their physicochemical properties. Experimental determination of key characteristics such as boiling point, vapor pressure, density, surface tension, and viscosity across a range of temperatures is crucial for application-specific development. wisc.eduresearchgate.net For instance, the reactivity of HFEs with hydroxyl (OH) radicals is studied to calculate their atmospheric lifetimes and global warming potentials. acs.org Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), is increasingly employed to predict molecular geometry, electrochemical stabilities, and other properties, guiding experimental efforts and deepening the understanding of structure-property relationships.

Data Tables

Table 1: Representative Physical Properties of Commercial Hydrofluoroethers (Analogous Structures)

This table presents data for well-characterized commercial hydrofluoroethers that are structurally analogous to this compound. These compounds are butoxy-perfluorobutane isomers and serve as important reference points in the industry.

PropertyHFE-7100 (Isomeric Mixture)HFE-7200 (Isomeric Mixture)
Chemical Name Methyl nonafluorobutyl etherEthyl nonafluorobutyl ether
Molecular Formula C₅H₃F₉OC₆H₅F₉O
Boiling Point (°C) 6078
Vapor Pressure (mm Hg @ 20°C) 195105
Liquid Density (g/mL) 1.51.43
Solubility in Water <20 ppmInsoluble
Ozone Depletion Potential (ODP) 00
Data sourced from reference wisc.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F14O B3042559 Bis(1H,1H-heptafluorobutyl)ether CAS No. 647-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F14O/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUSLWKRLJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895413
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-91-6
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Fluoroether Formation

Established Synthetic Pathways for Related Perfluorinated Ethers

Several general methods have been established for the synthesis of perfluorinated and partially fluorinated ethers. These pathways often involve the reaction of fluorinated alcohols or olefins with various reagents to form the ether linkage.

Alcohol Addition Reactions to Activated Olefins and Epoxides

The addition of alcohols to activated olefins, such as perfluoroolefins, is a common method for synthesizing partially fluorinated ethers. sibran.ru This reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. sibran.ru For example, the reaction of tetrafluoroethylene (B6358150) with aliphatic alcohols in the presence of potassium hydroxide (B78521) yields the corresponding 1,1,2,2-tetrafluoroethyl ethers. sibran.ru Similarly, hexafluoropropylene reacts with alcohols in the presence of an alkali or an alcoholate to form products of alcohol addition to the double bond. sibran.ru

The addition of fluorine-containing alcohols to epoxides also serves as a route to fluorinated ethers. fluorine1.ru These reactions can be catalyzed by either acids or bases and result in the formation of an ether bond. fluorine1.ru For instance, the reaction of fluoroalcohols like 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) with ethylene (B1197577) oxide in the presence of a catalytic amount of sodium hydroxide yields the corresponding monoadducts. fluorine1.ru

Transetherification Reactions in Fluoroalcohol Systems

Transetherification, the exchange of an alkoxy group of an ether with another alcohol, provides another pathway to synthesize fluoroethers. This method can be particularly useful for preparing unsymmetrical ethers. nih.gov Iron(III) triflate has been shown to be an effective catalyst for the direct etherification and transetherification of alcohols. nih.gov This method allows for the synthesis of symmetrical ethers from benzylic secondary alcohols and unsymmetrical ethers from a mixture of secondary and primary alcohols. nih.gov The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of the iron(III) catalyst with the alcohol, which then reacts with another alcohol molecule to form the ether. nih.gov

Halogen-Mediated Etherification Processes

Halogen-mediated processes, such as the Williamson ether synthesis, are widely used for the preparation of ethers. While the classic Williamson synthesis involves the reaction of an alkyl halide with an alkoxide, variations of this method can be applied to the synthesis of fluoroethers. For instance, perfluoroalkyl iodides can be added to alkenes to generate fluorinated ethers. fluorine1.ru

Studies on Potential Formation Pathways for Bis(1H,1H-heptafluorobutyl)ether

While general methods for fluoroether synthesis are well-established, specific studies on the formation of this compound are less common. However, the principles of intermolecular dehydration of fluoroalcohols provide a strong basis for its potential synthesis.

Intermolecular Dehydration Reactions of Fluoroalcohols

The intermolecular dehydration of alcohols to form ethers is a well-known reaction, typically catalyzed by a strong acid. fluorine1.rulibretexts.orglibretexts.org However, fluorinated alcohols are generally less prone to ether formation via dehydration compared to their non-fluorinated counterparts. fluorine1.ru This is attributed to the electron-withdrawing nature of the fluorine atoms, which reduces the basicity of the hydroxyl oxygen, making it less susceptible to protonation. libretexts.org

Despite this challenge, intermolecular dehydration remains a viable, albeit potentially low-yielding, method for the synthesis of some fluorinated ethers. fluorine1.ru

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of alcohols to form ethers generally proceeds through an SN2 or E2 mechanism for primary alcohols and an SN1 or E1 mechanism for secondary and tertiary alcohols. libretexts.orglibretexts.org In the context of forming a symmetrical ether like this compound from 1H,1H-heptafluorobutanol (a primary alcohol), the reaction would likely follow an SN2-like pathway.

The mechanism involves the following steps:

Protonation of the alcohol: The hydroxyl group of one molecule of 1H,1H-heptafluorobutanol is protonated by the acid catalyst to form a good leaving group (water). libretexts.orgyoutube.com

Nucleophilic attack: A second molecule of 1H,1H-heptafluorobutanol acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. libretexts.org

Deprotonation: The resulting protonated ether is then deprotonated to yield the final ether product, this compound, and regenerate the acid catalyst. youtube.com

The reaction conditions, particularly temperature, are crucial. If the temperature is too high, the competing elimination reaction (dehydration to form an alkene) may become dominant. libretexts.orglibretexts.org For primary alcohols, ether formation is generally favored at lower temperatures, while alkene formation is favored at higher temperatures. libretexts.org

Electrochemical Dehydration as an Analogous Process

While direct electrochemical dehydration of 1H,1H-heptafluorobutanol to yield this compound is not extensively documented in the literature, the principles of electrochemical synthesis offer a plausible alternative to traditional chemical methods. Electrochemical approaches can provide pathways for reactions that are otherwise challenging, sometimes proceeding under milder conditions and with high selectivity.

Analogous electrochemical syntheses of other fluorinated ethers have been explored. For instance, the electrochemical fluorodecarboxylation of aryloxyacetic acids has been demonstrated as a viable method for producing fluoromethyl aryl ethers. This process involves the electrolysis of a substrate in the presence of a fluoride (B91410) source, leading to the formation of a C-F bond. While this is not a dehydration reaction, it showcases the utility of electrochemistry in constructing fluorinated ether linkages.

Furthermore, electrochemical methods are employed in the synthesis of electrolytes for battery applications, some of which are fluorinated ethers. These syntheses often involve the reaction of a fluorinated alcohol with an alkylating agent under electrochemical conditions that facilitate the deprotonation of the alcohol. The electrochemical environment can also be tuned to control the reaction and potentially minimize side reactions.

By-product Analysis in Reactive Distillation and Esterification Processes

In the synthesis of fluorinated compounds, by-product formation is a critical aspect that influences product purity and process efficiency. Reactive distillation and esterification are common industrial processes where the formation of ethers as by-products can occur.

In the context of fluorinated alcohols, their lower nucleophilicity can suppress ether formation to some extent. However, under forcing conditions (e.g., high temperatures and strong acid catalysts) required for reactions like esterification, the dehydration to form the corresponding ether is a potential side reaction. A study on the transesterification of 2,2,3,3,4,4,4-heptafluorobutanol with isopropyl acetate (B1210297) to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate noted the absence of this compound as a by-product under their specific reaction conditions. This suggests that with careful control of the process parameters, the formation of this ether by-product can be minimized.

The primary by-products in the acid-catalyzed dehydration of alcohols are typically olefins, formed through an intramolecular elimination pathway. The relative yield of ether versus olefin is highly dependent on the reaction conditions and the structure of the alcohol.

Catalytic Systems and Reaction Condition Optimization in Fluoroether Synthesis

The choice of catalyst and the optimization of reaction conditions are paramount in directing the outcome of fluoroether synthesis, favoring the desired ether product while minimizing the formation of by-products such as olefins.

Investigation of Acidic Catalysts for Etherification

Acidic catalysts are commonly employed for the dehydration of alcohols to ethers. The catalysts can be homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) or heterogeneous (e.g., zeolites, acidic alumina, ion-exchange resins). For the synthesis of this compound from 1H,1H-heptafluorobutanol, a strong acid catalyst is generally required to overcome the lower reactivity of the fluorinated alcohol.

Studies on the dehydration of non-fluorinated alcohols provide a framework for understanding the catalytic process. For instance, a comparative study on the dehydration of ethanol (B145695) using different aluminum-based solid acid catalysts demonstrated that the product selectivity between diethyl ether and ethylene is highly dependent on the reaction temperature and the nature of the acid sites. researchgate.net At lower temperatures, ether formation is generally favored, while higher temperatures promote the formation of the corresponding alkene. researchgate.net

The table below, based on data from the dehydration of ethanol, illustrates the influence of temperature on product selectivity over an H-beta zeolite (HBZ) catalyst. researchgate.net

Reaction Temperature (°C)Ethanol Conversion (%)Diethyl Ether Selectivity (%)Ethylene Selectivity (%)
200~50~90~10
250~80~60~40
300>95~20~80
350>98<10>90
400>99<5>95

This data is for the dehydration of ethanol and serves as an illustrative example of the general trends observed in alcohol dehydration reactions.

For fluorinated alcohols, the strong electron-withdrawing effect of the fluorine atoms decreases the nucleophilicity of the oxygen atom, making the bimolecular dehydration to form an ether more challenging. Consequently, stronger acid catalysts and/or higher reaction temperatures may be necessary, which in turn could favor the competing elimination reaction to form heptafluorobutene. The optimization of the catalyst's acid strength and pore structure is crucial to achieve high selectivity for this compound.

Exploration of Alternative Catalytic Systems

The limitations associated with strong acid catalysts, such as corrosion and the promotion of side reactions, have driven research into alternative catalytic systems for etherification.

One promising approach is the use of photocatalysis. A study has demonstrated the dehydrative etherification of alcohols using a nanoporous gold catalyst under photo-irradiation. rsc.org This method proceeds without the need for acid or base additives and shows broad substrate generality, including for benzylic alcohols which are prone to side reactions under acidic conditions. rsc.org The heterogeneous nature of the catalyst also allows for easy separation and recycling. rsc.org

Transition metal-catalyzed reactions also offer alternative routes. For example, methodologies involving the C-H functionalization of arenes have been developed for the synthesis of aryl ethers. While not a direct dehydration of alcohols, these advanced methods highlight the potential of organometallic catalysis in forming ether linkages under specific and controlled conditions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Fluorinated Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). However, a thorough search of scientific databases and literature has not yielded any published NMR data for Bis(1H,1H-heptafluorobutyl)ether.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

No experimental ¹H NMR data for this compound has been found in the reviewed literature. Theoretically, the ¹H NMR spectrum of this molecule would be expected to show a signal corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the ether oxygen. The chemical shift and multiplicity of this signal would be influenced by coupling to the adjacent fluorinated carbon.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

Similarly, there is no available ¹⁹F NMR data for this compound. A putative ¹⁹F NMR spectrum would be anticipated to display multiple signals corresponding to the different fluorine environments within the heptafluorobutyl chains.

¹⁹F-¹⁹F COSY NMR for Vicinal Fluorine Coupling

No ¹⁹F-¹⁹F COSY NMR studies for this compound have been reported. This two-dimensional NMR technique would be instrumental in establishing the connectivity between the different fluorine nuclei within the fluorinated alkyl chains.

Carbon-13 (¹³C{¹⁹F}) NMR Spectroscopy for Carbon Skeleton Analysis

There is a lack of published ¹³C{¹⁹F} NMR data for this compound. Such a spectrum would reveal the number of unique carbon environments and, through the characteristic large C-F coupling constants, confirm the positions of fluorination on the carbon backbone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Electron Impact (EI) Mass Spectrometry for Fragmentation Patterns

No experimental EI mass spectra or detailed fragmentation analyses for this compound have been found in the public domain. In a hypothetical EI-MS experiment, one would expect to observe a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-O bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For Bis(1H,1H-heptafluorobutyl) ether, with a chemical formula of C8H4F14O, the theoretical exact mass can be calculated. This high-resolution measurement allows for differentiation from other compounds with the same nominal mass but different elemental formulas.

In the analysis of fluorinated compounds, protonated molecules, [M+H]+, are often the main ions observed in the mass spectrum. For related polyfluorinated polyether-based formulations, this has been a noted characteristic. While specific experimental HRMS data for Bis(1H,1H-heptafluorobutyl) ether is not widely available in public databases, the analysis of similar but larger perfluorinated ethers can provide insights. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of a Structurally Similar Perfluorinated Ether

Adductm/zPredicted CCS (Ų)
[M+H]+711.02328197.9
[M+Na]+733.00522201.0
[M-H]-709.00872207.1
Data for Bis(1,1,2,2-tetrahydroperfluorooctyl) ether, a larger related compound, is presented for illustrative purposes. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and then provides mass spectra for their identification. For fluorinated ethers, the choice of the GC column is critical for achieving good separation, especially for isomeric mixtures. Semi-polar columns are often employed for the analysis of such compounds. sciprofiles.com

While a complete, publicly archived mass spectrum for Bis(1H,1H-heptafluorobutyl) ether is not readily found, studies on related compounds provide significant clues into its expected fragmentation pattern under electron ionization (EI). A key structural component of this molecule is the 2,2,3,3,4,4,4-heptafluorobutyl group. Research on the mass spectrometry of compounds containing this fragment has identified characteristic ions. mdpi.com The presence of fragment ions at m/z 69 (CF3+), 119 (C2F5+), 169 (C3F7+), and 183 is indicative of the heptafluorobutyl chain fragmentation. mdpi.com It is a known characteristic of many fluorine compounds that molecular ions are often weak or not observed with standard ionization techniques like EI, which can complicate molecular weight determination from the mass spectrum alone. scribd.com

In a study investigating potential side-products in a transesterification reaction involving 2,2,3,3,4,4,4-heptafluoro-1-butanol, it was explicitly noted that Bis(1H,1H-heptafluorobutyl) ether was not detected in the reaction mixture. mdpi.com This highlights the compound's specific conditions of formation.

Table 2: Expected Characteristic Mass Fragments for the Heptafluorobutyl Group in GC-MS

m/zProposed Fragment
69[CF3]+
119[C2F5]+
169[C3F7]+
183[C4H2F7]+ or related fragment
Based on fragmentation patterns of related fluorinated compounds. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For Bis(1H,1H-heptafluorobutyl) ether, the key functional groups are the C-F and C-O-C (ether) bonds.

The stretching vibrations of C-F bonds in fluorinated compounds typically give rise to strong absorption bands in the fingerprint region of the infrared spectrum, generally in the range of 1100-1350 cm⁻¹. aist.go.jp The C-O stretching vibration of the ether linkage would also be expected to produce a characteristic absorption band.

Although a specific, curated FTIR spectrum for Bis(1H,1H-heptafluorobutyl) ether is not available in common public spectral databases, the expected absorption regions can be inferred from the analysis of other perfluorinated ethers. The absence of bands corresponding to hydroxyl (-OH) or carbonyl (C=O) groups would be a key indicator of the compound's purity.

Table 3: Expected FTIR Absorption Regions for Bis(1H,1H-heptafluorobutyl) ether

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
C-F1100 - 1350Stretching
C-O-C1050 - 1150Stretching
C-H2850 - 3000Stretching

Computational and Theoretical Investigations of Fluoroether Molecular Structures and Reactivity

Quantum Chemical Studies on Fluorinated Ether Systems

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic properties and energetics of fluoroethers. These studies provide foundational insights into the stability and reactivity of these molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, balancing accuracy with computational cost. wikipedia.org For fluorinated compounds, DFT calculations are employed to determine optimized molecular geometries, bond energies, and electronic properties. researchgate.netresearchgate.net

Table 1: Application of DFT Functionals in Fluoro-Compound Analysis

DFT FunctionalTypical ApplicationReference
PBE (Perdew-Burke-Ernzerhof)Solid-state calculations, initial geometry optimizations. aps.org
B3LYPMolecular geometry, vibrational frequencies, energetics of organic molecules. chemicalpapers.com
M06-2XCalculating energy profiles and reaction kinetics. researchgate.net
HSE06Calculating electronic band structures and properties of materials. aps.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. chemicalpapers.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required for an electronic excitation. chemicalpapers.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov For perfluorinated compounds, the presence of highly electronegative fluorine atoms tends to lower the energy of the molecular orbitals. In a study of perfluorooctane (B1214571) sulfonate (PFOS), the HOMO-LUMO gap was calculated to be relatively large, indicating high stability. researchgate.net Theoretical investigations on fluorinated electron-withdrawing groups have shown that the LUMO energies correlate with the substituent's electron-accepting strength, which in turn influences the electronic properties of the entire molecule. semanticscholar.org

Table 2: Relationship Between HOMO-LUMO Gap and Molecular Properties

HOMO-LUMO GapChemical ReactivityKinetic StabilityPolarizabilityElectronic Excitation Energy
LargeLowHighLowHigh
SmallHighLowHighLow

Computational modeling is an indispensable tool for mapping out the reaction pathways of fluoroethers. By calculating the energies of reactants, products, and intermediate structures, researchers can determine the most likely mechanism for a chemical transformation. A key element of this is the identification of the transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org

Transition state theory uses the properties of this high-energy structure to predict the rate of a reaction. wikipedia.orgfiveable.me For fluorinated compounds, computational methods like the Nudged Elastic Band (NEB) can be used to locate transition states. acs.org For example, DFT calculations were used to investigate the reaction between an olefin and a methyleneoxonium cation, successfully identifying a low-energy transition state and supporting a stepwise reaction mechanism. acs.org Such models can rationalize why certain products are formed over others and how reaction conditions can influence the outcome. acs.org These computational approaches are vital for understanding the degradation, persistence, and potential reactivity of fluoroethers in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of molecules over time. MD simulations provide a way to analyze the conformational flexibility of fluoroether chains and their non-covalent interactions with other molecules and surfaces. acs.org

MD simulations have been successfully used to study the interfacial behavior of various per- and polyfluoroalkyl substances (PFAS). acs.orgacs.org These studies reveal how fluorinated molecules arrange themselves at interfaces, such as between water and an organic phase or on the surface of minerals. acs.orgnih.gov Key interactions governing this behavior include van der Waals forces, electrostatic interactions, and hydrogen bonding. acs.org For example, simulations have shown that the adsorption of certain PFAS onto clay surfaces is driven by a self-assembly process influenced by hydrophobic and fluorophilic interactions. nih.gov Such simulations are crucial for predicting the environmental fate and transport of fluorinated compounds by providing insights into their partitioning and surface adsorption behaviors. nih.gov

Elucidation of Structure-Reactivity Relationships in Perfluorinated Ethers

The C-F Bond: The exceptional strength and polarity of the carbon-fluorine bond are primary reasons for the high thermal and chemical stability of perfluorinated compounds. researchgate.net

The Ether Linkage: The ether oxygen introduces a point of flexibility and potential reactivity compared to a perfluoroalkane. While still relatively inert, this site can be susceptible to attack under harsh conditions. The presence of ether linkages in some PFAS replacements is intended to make them more susceptible to degradation compared to legacy compounds like PFOA and PFOS.

Fluorination Pattern: The degree and location of fluorine atoms dramatically alter a molecule's properties. For instance, studies on fluorinated ethers of cannabinol (B1662348) show that difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) groups have distinct effects on molecular conformation, lipophilicity, and metabolic stability. mdpi.com The high electronegativity of the CF3 group enhances the electrophilic nature of adjacent carbonyl groups, increasing their reactivity. acs.org

By systematically modifying molecular structures in computational models and calculating the resulting changes in electronic properties and reaction energies, researchers can build predictive models for the reactivity of new or unstudied fluoroethers like bis(1H,1H-heptafluorobutyl) ether. nih.gov

Advanced Applications and Technological Considerations of Fluorinated Ethers

Integration in Specialized Chemical Systems

The unique properties of Bis(1H,1H-heptafluorobutyl)ether, stemming from its highly fluorinated structure, make it a candidate for use in specialized and demanding chemical environments. Its chemical inertness, low polarity, and specific solvation characteristics are central to its performance in these roles.

Potential Role in Non-Aqueous Electrolytes and Charge Retention Media

Fluorinated ethers are increasingly investigated for their role in high-performance non-aqueous electrolytes, particularly for lithium batteries. This compound and similar compounds are considered for use as co-solvents or diluents in electrolyte formulations. The primary function of these ethers is to enhance safety and stability without compromising essential battery performance metrics like ionic conductivity.

Research into electrolytes for lithium-ion batteries has explored a variety of fluoroalkyl ethers as diluents. google.com These diluents are combined with a primary non-aqueous solvent in which a lithium salt is soluble. google.com The key characteristic of these fluorinated diluents is that the lithium salt has a significantly lower solubility in them—at least 10 times less—than in the primary solvent. google.com This property is crucial for creating what are known as "localized high-concentration electrolytes," where the lithium ions remain primarily solvated by the main solvent, while the fluorinated ether acts as a non-flammable, stabilizing matrix.

The development of such electrolytes aims to improve the electrochemical stability window, which can enable the use of high-voltage cathodes. researchgate.netnih.gov For instance, some fluorinated ether-based electrolytes have demonstrated high oxidation stability up to 5.5 V. nih.gov Furthermore, these electrolytes can improve performance at low temperatures and during fast charging. researchgate.net The inclusion of fluorinated ethers like methyl nonafluorobutyl ether, a related compound, can render the entire electrolyte solution non-flammable, a significant safety enhancement over conventional carbonate-based electrolytes. researchgate.net The strategic design of these systems involves balancing the high voltage stability of fluorinated ethers with the ability to maintain adequate lithium-ion solvation for efficient transport. nih.govresearchgate.net

Considerations in Materials Science for Modified Surface Properties

The high degree of fluorination in this compound imparts distinct surface properties, primarily very low surface energy and high hydrophobicity. These characteristics are of significant interest in materials science for creating modified surfaces with specialized functionalities.

A key measured property that highlights this potential is its low surface tension, estimated at 15.3 mN/m. vulcanchem.com This value is considerably lower than that of water and most hydrocarbon-based materials, indicating a weak attraction to other substances. When applied to a surface, a material like this compound can create a highly repellent, non-stick, and hydrophobic interface. This is due to the dense fluorocarbon chains that minimize intermolecular interactions with polar and non-polar substances alike. vulcanchem.com

While direct applications of this compound as a surface modifier are specific, the heptafluorobutyl functional group is utilized in the synthesis of polymers for creating materials with low surface energy. For example, monomers like bis(1H,1H-heptafluorobutyl) fumarate (B1241708) are used to create fluorinated polymers. The integration of the heptafluorobutyl ether moiety into polymer backbones or as a surface treatment can be leveraged to achieve desired properties such as anti-fouling, water repellency, and chemical resistance in advanced coatings and materials.

Impact in Process Engineering and Synthesis Optimization

The utility of this compound extends to its role within chemical processes, where its solvation behavior is critical, and its synthesis presents specific challenges for industrial production.

Solvation Behavior in Fluorinated Reaction Environments

The solvation behavior of fluorinated ethers is markedly different from that of their non-fluorinated hydrocarbon or traditional ether counterparts. Computational studies reveal that fluorinated ethers are generally weak solvating agents for cations like lithium ions (Li⁺). rsc.org This is attributed to the electron-withdrawing effect of the fluorine atoms, which reduces the electron density on the ether oxygen, thereby weakening its ability to coordinate with cations.

In electrolyte systems containing a lithium salt such as lithium bis(fluorosulfonyl)imide (LiFSI), this weak solvating power leads to the formation of an "anion-rich" primary solvation shell around the Li⁺ ion. rsc.org Instead of being surrounded by multiple solvent molecules, the lithium cation coordinates preferentially with the anions of the salt. rsc.org This results in the prevalence of large ion aggregates (AGGs) rather than solvent-separated ion pairs (SSIPs), a structure that significantly influences the electrolyte's transport properties and interfacial reactions at the electrodes. rsc.org Research on related hydrofluoroether (HFE) solvents has confirmed that they participate minimally in the solvation of lithium ions when mixed with other solvents like organic carbonates. researchgate.net This controlled solvation structure is a key design principle in developing next-generation electrolytes for high-performance batteries. nih.govresearchgate.net

Implications for Industrial Scale-Up and By-product Mitigation

The most common laboratory-scale method for synthesizing ethers like this compound is the Williamson ether synthesis. vulcanchem.com This method typically involves reacting an alcohol (in this case, 1H,1H-heptafluorobutanol) with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a suitable alkyl halide. vulcanchem.com

Scaling this process to an industrial level presents several challenges. The reaction requires strictly anhydrous (water-free) conditions, as the presence of water would consume the strong base and inhibit the reaction. The use of strong bases and aprotic solvents like tetrahydrofuran (B95107) (THF) necessitates specialized handling procedures and equipment to ensure safety and reaction efficiency. vulcanchem.com

A significant challenge in the Williamson ether synthesis is the potential for a competing side reaction: elimination. This can lead to the formation of alkene by-products, reducing the yield of the desired ether and complicating the purification process. Mitigation of these by-products on an industrial scale requires careful optimization of reaction conditions such as temperature, concentration, and the choice of base and solvent. Following the reaction, purification steps, likely involving distillation, are necessary to separate the final product from unreacted starting materials, the salt by-product, and any side-products, ensuring the high purity required for advanced applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₄F₁₄O vulcanchem.com
Molecular Weight 382.09 g/mol vulcanchem.com
IUPAC Name 1,1,1,2,2,3,3-heptafluoro-4-(1,1,2,2,3,3,3-heptafluorobutoxy)butane vulcanchem.com
Boiling Point 128–130°C (estimated) vulcanchem.com
Density 1.78 g/cm³ (predicted) vulcanchem.com
LogP (Octanol-Water) 4.92 vulcanchem.com

Table 2: Summary of Research Findings and Applications

Application Area Key Finding Implication for this compound Source
Non-Aqueous Electrolytes Fluorinated ethers serve as non-flammable diluents in "localized high-concentration electrolytes". Potential to enhance battery safety and high-voltage stability by acting as a co-solvent. google.comresearchgate.net
Materials Science High fluorination leads to low surface tension and hydrophobicity. Suitable for creating repellent, non-stick surfaces and coatings. vulcanchem.com
Solvation Chemistry Fluorinated ethers are weak solvating agents, leading to anion-rich solvation shells around Li⁺ ions. Influences ion transport and interfacial chemistry in electrochemical systems. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
bis(1H,1H-heptafluorobutyl) fumarate
1H,1H-heptafluorobutanol
Lithium bis(fluorosulfonyl)imide (LiFSI)
Methyl nonafluorobutyl ether

Environmental Considerations and Degradation Pathways of Fluorinated Ethers

Bioremediation and Biodegradation Potential of Fluorinated Organic Compounds

The bioremediation of poly- and perfluoroalkyl substances (PFAS), often termed "forever chemicals," is a significant challenge for microbial metabolism. nih.gov However, the notion that these compounds are entirely resistant to microbial attack is being reconsidered, with scientific literature detailing the biodegradation of multiple fluorinated chemicals. nih.gov Bioremediation is an attractive option for environmental cleanup as it can permanently eliminate pollutants at a relatively low cost. nih.gov

Research has shown that the structural characteristics of a fluorinated compound heavily influence its biodegradability. For fluoroalkylether substances, studies on activated sludge communities have demonstrated that active biotransformation occurs primarily in polyfluorinated ethers that contain at least one non-fluorinated carbon (-CH2- group) near the ether linkage. nih.gov This biotransformation often proceeds through oxidative and hydrolytic O-dealkylation, leading to unstable fluoroalcohol intermediates that can then undergo spontaneous defluorination. nih.gov

While specific studies on the biodegradation of Bis(1H,1H-heptafluorobutyl)ether are not widely documented, research on analogous compounds provides insight. For instance, a strain of Rhodococcus sp. has been shown to grow on bis(1-chloro-2-propyl) ether by first cleaving the ether bond, followed by dehalogenation. nih.gov In contrast, some highly fluorinated ether PFAS, such as GenX, have proven to be much more resistant to biodegradation under aerobic conditions. nih.gov The presence of hydrogen atoms on the carbons adjacent to the ether oxygen in this compound (the '1H,1H' designation) suggests a potential site for microbial attack, though its high degree of fluorination presents a substantial barrier.

Investigation of Advanced Oxidation Processes for Fluoroether Degradation

Given the recalcitrance of many fluorinated compounds to biological breakdown, researchers have turned to Advanced Oxidation Processes (AOPs) as a promising alternative for their degradation. researchgate.netredalyc.org AOPs utilize highly reactive radical species, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals, to break down complex organic pollutants into simpler, less harmful substances like carbon dioxide and inorganic ions. researchgate.netredalyc.org

Various AOPs have been investigated for the degradation of PFAS, including fluoroethers:

Electrochemical Oxidation: This method has shown potential for degrading PFAS, with pathways often leading to the progressive shortening of the fluoroalkyl chain and eventual mineralization. researchgate.net

Heterogeneous Photocatalysis: Using semiconductor catalysts like titanium dioxide (TiO₂) and others, this process employs UV or visible light to generate radicals that degrade PFAS. redalyc.orgmdpi.com Photocatalysis can create both oxidative and reductive pathways that work together to break down the pollutants. mdpi.com

Sonolysis: This technique uses high-frequency ultrasound to create cavitation bubbles. The collapse of these bubbles generates localized high temperatures and pressures, leading to the thermal decomposition of the compounds. researchgate.netresearchgate.net

Plasma Technology: Cold plasma has been shown to effectively degrade PFAS by generating a range of reactive species. researchgate.net

While these technologies have shown promise for compounds like PFOA and PFOS, their effectiveness for fluoroethers can vary. redalyc.orgresearchgate.net The high oxidation potential of the sulfate radical, often generated from persulfate activation, has been noted as particularly effective for degrading persistent PFAS. mdpi.com Combining different treatment methods, such as a chemical reduction process followed by aerobic biotransformation, has been proposed as a cost-effective strategy for treating recalcitrant perfluorinated ethers like GenX. nih.gov

Future Research Directions in Bis 1h,1h Heptafluorobutyl Ether Chemistry

Development of Novel and Green Synthetic Methodologies

Traditional synthesis of fluorinated ethers often involves harsh reagents and conditions. Future research must prioritize the development of more environmentally benign and efficient synthetic routes to Bis(1H,1H-heptafluorobutyl)ether.

A primary area of focus will be the move towards greener fluorinating agents and reaction conditions. While methods using solid transition metal fluorides like cobaltic fluoride (B91410) (CoF₃) have been developed for other fluorinated ethers, offering a potentially safer alternative to gaseous fluorine, they often require high temperatures (100°C to 450°C). epo.orggoogle.com Future work should explore catalysis to lower these energy requirements or investigate novel, less hazardous fluorinating agents. Research into methods like those used for synthesizing bis-Schiff bases, which employ ultrasound or microwave irradiation, could lead to significantly reduced reaction times and energy consumption. researchgate.net

Furthermore, developing solvent-free reaction conditions is a critical goal for green chemistry. google.com The synthesis of this compound could be reimagined by exploring solid-state reactions or using one of the reactants as the solvent phase. Investigating alternative synthetic pathways that minimize the formation of undesirable byproducts is also essential. google.com For instance, the Williamson ether synthesis, a classical method for ether formation, could be optimized for this compound by using greener solvents and bases, and by developing methods for catalyst recycling. The synthesis of other complex fluorinated ethers has utilized straightforward reactions with easily obtainable reagents, a principle that should be applied to future syntheses of this compound. mdpi.com

Comprehensive Mechanistic Elucidation of Ether Formation and Transformation

A detailed understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing its synthesis and predicting its stability and reactivity in various applications.

Future research should employ a combination of experimental and theoretical techniques to map out the reaction pathways. For the formation of the ether, detailed kinetic studies are needed to understand the rate-determining steps and the influence of catalysts and reaction conditions. Techniques such as radical trapping experiments could be used to determine if radical pathways are involved, a common feature in some fluorination reactions. acs.org The isolation and characterization of reaction intermediates, as has been done in the synthesis of other complex organic molecules, would provide direct evidence for the proposed mechanisms. mdpi.com For example, mechanistic studies on the trifunctionalization of 1,3-enynes involved DFT calculations and kinetic analysis to support a two-step pathway, a similar approach could be invaluable for understanding the synthesis of this compound. researchgate.net

Beyond its synthesis, the transformation of this compound under operational stress (e.g., high voltage, temperature) is a critical area of study, particularly for its application in fields like battery electrolytes. rsc.org Future work should focus on identifying the decomposition products and elucidating the mechanisms of degradation. Understanding how the robust C-F and C-O bonds within the molecule behave under such conditions will be key to designing more stable systems. Studies on related fluorinated compounds have proposed plausible reaction mechanisms based on the identification of intermediates via NMR and HRMS, a strategy that should be adopted for this compound. acs.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of materials based on this compound. Future research should leverage advanced computational methods to build predictive models of its physicochemical properties and reactivity.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have proven invaluable in studying other fluorinated ethers, particularly in the context of electrolytes for lithium-ion batteries. rsc.orgarxiv.org These methods can be applied to this compound to predict a wide range of properties. DFT calculations can determine electronic structures, bond energies, and electrochemical stability windows. chemrxiv.orgmdpi.com MD simulations can provide insights into the dynamic behavior of the molecule, its solvation structure when used as a solvent, and transport properties like viscosity and ionic conductivity. rsc.orgresearchgate.net For example, MD simulations have been used to analyze the coordination number of lithium ions with ether oxygen and fluorine atoms in fluorinated ether solvents, providing a molecular-level understanding of electrolyte performance. researchgate.net

A particularly exciting future direction is the integration of these simulation techniques with machine learning (ML). chemrxiv.org By generating large datasets of properties for a wide range of fluorinated ether structures using high-throughput DFT and MD simulations, ML models can be trained to predict the properties of new candidate molecules, including isomers or derivatives of this compound. chemrxiv.org This data-driven approach can rapidly screen for molecules with desired characteristics, significantly accelerating the design of new materials for specific applications. chemrxiv.org

Research AreaComputational TechniquePredicted Properties / Insights
Synthesis & ReactivityDensity Functional Theory (DFT)Reaction pathways, transition states, activation energies, bond dissociation energies
Physicochemical PropertiesMolecular Dynamics (MD)Viscosity, ionic conductivity, diffusion coefficients, solvation structure, thermal stability
Material DiscoveryMachine Learning (ML) + DFT/MDHigh-throughput screening of derivatives, prediction of structure-property relationships

Enhancement of Analytical Techniques for Trace-Level Detection and Structural Confirmation

The ability to accurately confirm the structure of this compound and detect it at trace levels is essential for quality control, environmental monitoring, and understanding its behavior in complex systems.

For structural confirmation, a combination of spectroscopic techniques will continue to be important. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) are indispensable. In particular, ¹⁹F NMR is a powerful tool for confirming the fluorine environments within the molecule. researchgate.net Future research could focus on developing advanced NMR techniques, such as two-dimensional correlation experiments, to provide even more detailed structural information. Fourier-transform infrared (FTIR) spectroscopy is also valuable for identifying functional groups and has been used to study the solvation of fluorinated ethers in electrolytes. osti.gov

A significant challenge lies in the detection of this compound at trace levels, for example, as a potential environmental contaminant or as a subtle decomposition product. While methods for detecting other environmentally relevant fluorinated compounds exist, they often need to be adapted and validated for this specific ether. nih.gov Future research should focus on developing highly sensitive and selective analytical methods. This could involve techniques like gas chromatography coupled with mass spectrometry (GC-MS), which is well-suited for volatile organic compounds. For non-volatile applications or degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be more appropriate. Furthermore, exploring methods like combustion ion chromatography, which can determine the total organic fluorine content in a sample, could serve as a valuable screening tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.